

Quantitative Analysis of 4-Morpholinobenzonitrile: A Guide to Analytical Techniques

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Compound of Interest

Compound Name: 4-Morpholinobenzonitrile

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This document provides detailed application notes and experimental protocols for the quantitative analysis of **4-Morpholinobenzonitrile**, a key intermediate in pharmaceutical synthesis. The methodologies outlined herein are tailored for researchers, scientists, and drug development professionals requiring accurate and precise quantification of this compound. The primary analytical techniques covered are High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These methods are crucial for quality control, impurity profiling, and pharmacokinetic studies.

Introduction to 4-Morpholinobenzonitrile

4-Morpholinobenzonitrile (CAS No. 10282-31-2) is a substituted benzonitrile with a molecular weight of 188.23 g/mol. Its chemical structure, featuring a chromophore, makes it suitable for UV-Vis spectrophotometric detection. The compound's volatility and thermal stability also allow for analysis by gas chromatography. For high sensitivity and selectivity, especially in complex matrices, mass spectrometry-based methods are preferred.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC with UV detection is a robust and widely accessible technique for the quantification of **4-Morpholinobenzonitrile**, particularly for purity assessment and in-process control where concentration levels are relatively high.

Experimental Protocol: HPLC-UV

Instrumentation: A standard HPLC system equipped with a UV-Vis detector is used.

Sample Preparation:

- **Standard Stock Solution (1 mg/mL):** Accurately weigh 10 mg of **4-Morpholinobenzonitrile** reference standard and dissolve it in a 10 mL volumetric flask with methanol (HPLC grade).
- **Working Standard Solutions:** Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
- **Sample Solution:** Dissolve the sample containing **4-Morpholinobenzonitrile** in methanol to obtain a theoretical concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

Chromatographic Conditions:

Parameter	Value
Column	C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase	Acetonitrile:Water (60:40, v/v)
Flow Rate	1.0 mL/min
Injection Volume	10 µL
Column Temperature	30 °C

| UV Detection | 254 nm (or λ_{max} determined by UV scan) |

Data Analysis: Quantification is achieved by constructing a calibration curve of peak area versus concentration of the standard solutions. The concentration of **4-Morpholinobenzonitrile** in the sample is determined from this curve.

Quantitative Data Summary: HPLC-UV

Parameter	Expected Value
Linearity (R^2)	> 0.999
Limit of Detection (LOD)	~0.1 µg/mL
Limit of Quantification (LOQ)	~0.3 µg/mL
Precision (%RSD)	< 2%
Accuracy (% Recovery)	98-102%

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds and is particularly useful for identifying and quantifying impurities in **4-Morpholinobenzonitrile** samples.^{[1][2]}

Experimental Protocol: GC-MS

Instrumentation: A gas chromatograph coupled with a mass spectrometer (e.g., single quadrupole or time-of-flight).

Sample Preparation:

- **Standard Stock Solution (1 mg/mL):** Prepare a stock solution of **4-Morpholinobenzonitrile** in a suitable solvent such as methanol or dichloromethane.
- **Working Standard Solutions:** Dilute the stock solution to prepare calibration standards in the range of 0.1 µg/mL to 20 µg/mL.
- **Sample Solution:** Dilute the sample containing **4-Morpholinobenzonitrile** to a concentration within the calibration range.

GC-MS Conditions:

Parameter	Value
Column	Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm)
Carrier Gas	Helium at a constant flow of 1.0 mL/min
Inlet Temperature	250 °C
Oven Program	Start at 100 °C, hold for 2 min, ramp to 280 °C at 20 °C/min, hold for 5 min
Injection Volume	1 µL (splitless mode)
Transfer Line Temp	280 °C
Ion Source Temp	230 °C
Ionization Mode	Electron Ionization (EI) at 70 eV

| MS Acquisition | Full Scan (m/z 50-300) or Selected Ion Monitoring (SIM) |

Data Analysis: For quantification, specific ions of **4-Morpholinobenzonitrile** are monitored in SIM mode to enhance sensitivity and selectivity. A calibration curve is generated by plotting the peak area of the selected ion against the concentration of the standards.

Quantitative Data Summary: GC-MS

Parameter	Expected Value
Linearity (R ²)	> 0.998
Limit of Detection (LOD)	~0.01 µg/mL
Limit of Quantification (LOQ)	~0.03 µg/mL
Precision (%RSD)	< 5%
Accuracy (% Recovery)	95-105%

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers the highest sensitivity and selectivity, making it the method of choice for quantifying trace levels of **4-Morpholinobenzonitrile** in complex matrices such as biological fluids.^{[3][4][5]}

Experimental Protocol: LC-MS/MS

Instrumentation: An HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer.

Sample Preparation:

- **Standard Stock Solution (1 mg/mL):** Dissolve **4-Morpholinobenzonitrile** reference standard in methanol.
- **Working Standard Solutions:** Prepare a series of working standards by serial dilution in the mobile phase, typically in the ng/mL range.
- **Sample Preparation (e.g., Plasma):** Protein precipitation is a common method. Add three parts of cold acetonitrile to one part of plasma, vortex, and centrifuge. Evaporate the supernatant and reconstitute in the mobile phase.

LC-MS/MS Conditions:

Parameter	Value
Column	C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase	A: 0.1% Formic acid in Water, B: 0.1% Formic acid in Acetonitrile
Gradient	Start at 10% B, ramp to 90% B over 5 min, hold for 2 min, re-equilibrate
Flow Rate	0.4 mL/min
Injection Volume	5 µL
Column Temperature	40 °C
Ionization Mode	Positive Electrospray Ionization (ESI+)

| MRM Transition | Precursor ion (Q1) -> Product ion (Q3) (To be determined by infusion) |

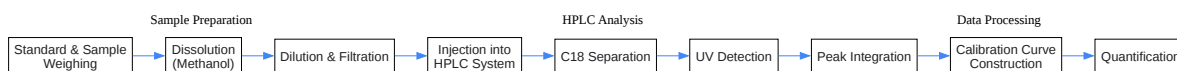
Data Analysis: Quantification is performed using Multiple Reaction Monitoring (MRM) for enhanced specificity.[5] An internal standard is recommended for accurate quantification in biological samples. A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration.

Quantitative Data Summary: LC-MS/MS

Parameter	Expected Value
Linearity (R ²)	> 0.995
Limit of Detection (LOD)	~0.01 ng/mL
Limit of Quantification (LOQ)	~0.05 ng/mL
Precision (%RSD)	< 15%
Accuracy (% Recovery)	85-115%

Visualized Workflows

The following diagrams illustrate the general workflows for the analytical techniques described.



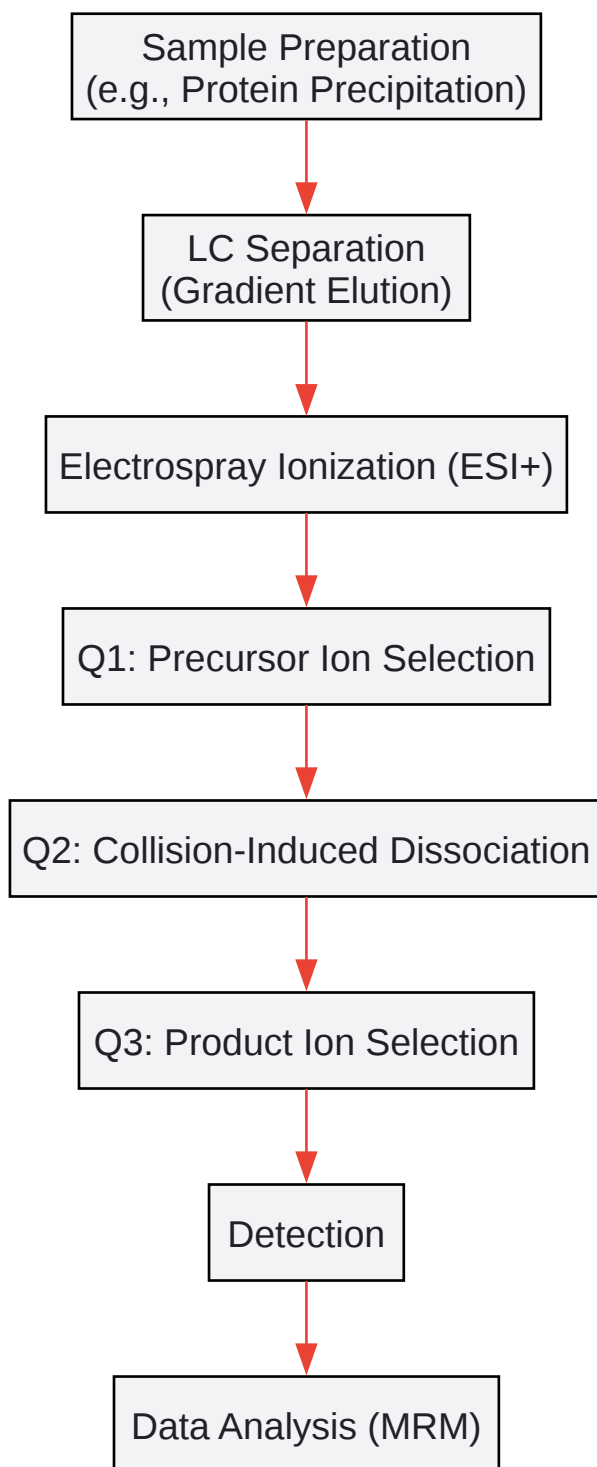
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HPLC-UV Experimental Workflow



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GC-MS Experimental Workflow



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